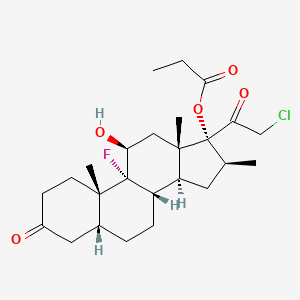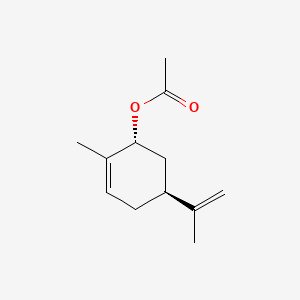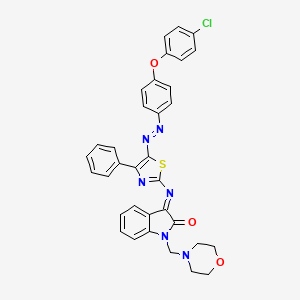
1-Oxaspiro(4.5)dec-3-en-2-one, 3-methyl-4-(2,4,5-trimethylbenzoyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Oxaspiro(45)dec-3-en-2-one, 3-methyl-4-(2,4,5-trimethylbenzoyl)- is a complex organic compound characterized by its unique spirocyclic structureIts molecular formula is C18H22O3, and it has a molar mass of 286.37 g/mol .
Preparation Methods
The synthesis of 1-Oxaspiro(4.5)dec-3-en-2-one, 3-methyl-4-(2,4,5-trimethylbenzoyl)- involves several steps. One common synthetic route includes the following steps:
Formation of the Spirocyclic Core: The initial step involves the formation of the spirocyclic core through a cyclization reaction. This can be achieved using a suitable precursor and a cyclizing agent under controlled conditions.
Introduction of the Benzoyl Group: The next step involves the introduction of the 2,4,5-trimethylbenzoyl group. This can be done through a Friedel-Crafts acylation reaction using 2,4,5-trimethylbenzoyl chloride and a Lewis acid catalyst such as aluminum chloride.
Final Modifications: The final step may involve additional modifications to introduce the methyl group at the 3-position. This can be achieved through selective methylation using a methylating agent such as methyl iodide.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors to scale up the synthesis .
Chemical Reactions Analysis
1-Oxaspiro(4.5)dec-3-en-2-one, 3-methyl-4-(2,4,5-trimethylbenzoyl)- undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide. These reactions can lead to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride. These reactions can result in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, due to the presence of the benzoyl group. Common reagents for these reactions include halogens and nitrating agents.
Scientific Research Applications
1-Oxaspiro(4.5)dec-3-en-2-one, 3-methyl-4-(2,4,5-trimethylbenzoyl)- has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of complex spirocyclic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential use in drug development, particularly as a lead compound for the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of 1-Oxaspiro(4.5)dec-3-en-2-one, 3-methyl-4-(2,4,5-trimethylbenzoyl)- involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to the modulation of various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways involved may vary depending on the specific biological context .
Comparison with Similar Compounds
1-Oxaspiro(4.5)dec-3-en-2-one, 3-methyl-4-(2,4,5-trimethylbenzoyl)- can be compared with other similar compounds, such as:
1-Oxaspiro(4.5)dec-3-en-2-one, 4-(hydroxy(2-methylphenyl)methyl)-3-methyl-: This compound has a similar spirocyclic structure but differs in the substituents attached to the spirocyclic core.
3-allyl-4-methyl-1-oxaspiro(4.5)dec-3-en-2-one: This compound has an allyl group at the 3-position instead of the 2,4,5-trimethylbenzoyl group.
4-methoxy-1-oxaspiro(4.5)dec-3-en-2-one: This compound has a methoxy group at the 4-position instead of the 2,4,5-trimethylbenzoyl group.
The uniqueness of 1-Oxaspiro(4.5)dec-3-en-2-one, 3-methyl-4-(2,4,5-trimethylbenzoyl)- lies in its specific substituents, which confer distinct chemical and biological properties.
Properties
CAS No. |
86560-13-6 |
|---|---|
Molecular Formula |
C20H24O3 |
Molecular Weight |
312.4 g/mol |
IUPAC Name |
3-methyl-4-(2,4,5-trimethylbenzoyl)-1-oxaspiro[4.5]dec-3-en-2-one |
InChI |
InChI=1S/C20H24O3/c1-12-10-14(3)16(11-13(12)2)18(21)17-15(4)19(22)23-20(17)8-6-5-7-9-20/h10-11H,5-9H2,1-4H3 |
InChI Key |
ILOZMPPYGLSFMQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1C)C(=O)C2=C(C(=O)OC23CCCCC3)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


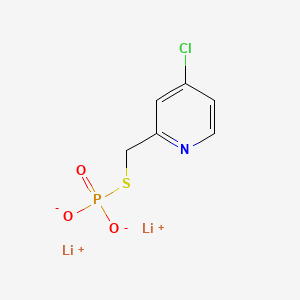
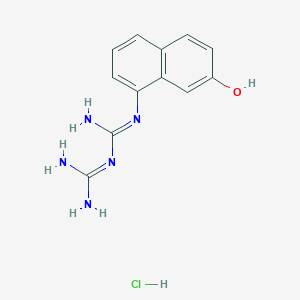

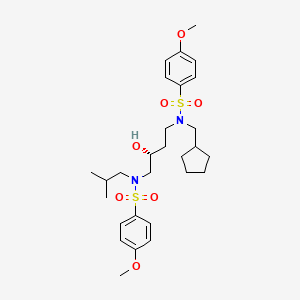
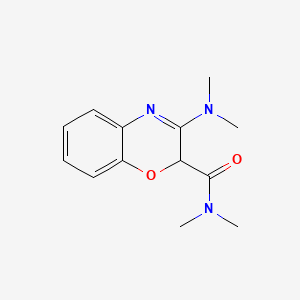


![copper;dimethyl(dioctadecyl)azanium;2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene-6-sulfonate](/img/structure/B12780678.png)
